2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine 2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1271474-98-6
VCID: VC3141494
InChI: InChI=1S/C11H6ClF3N2/c12-11-16-8(5-9(17-11)10(14)15)6-3-1-2-4-7(6)13/h1-5,10H
SMILES: C1=CC=C(C(=C1)C2=CC(=NC(=N2)Cl)C(F)F)F
Molecular Formula: C11H6ClF3N2
Molecular Weight: 258.62 g/mol

2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine

CAS No.: 1271474-98-6

Cat. No.: VC3141494

Molecular Formula: C11H6ClF3N2

Molecular Weight: 258.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine - 1271474-98-6

Specification

CAS No. 1271474-98-6
Molecular Formula C11H6ClF3N2
Molecular Weight 258.62 g/mol
IUPAC Name 2-chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine
Standard InChI InChI=1S/C11H6ClF3N2/c12-11-16-8(5-9(17-11)10(14)15)6-3-1-2-4-7(6)13/h1-5,10H
Standard InChI Key DGLHXOHEGSYBBZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=NC(=N2)Cl)C(F)F)F
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=NC(=N2)Cl)C(F)F)F

Introduction

Chemical Structure and Properties

Molecular Structure and Basic Properties

2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine features a pyrimidine core with three distinct substituents strategically positioned on the heterocyclic ring. Its molecular formula is C11H6ClF3N2, with an approximate molecular weight of 274.63 g/mol. The structure contains a total of four halogen atoms: one chlorine and three fluorine atoms. The presence of these electronegative elements significantly influences the compound's electronic distribution, reactivity profile, and potential binding interactions.

Based on analysis of related compounds, this molecule likely exists as a crystalline solid at ambient temperature. Its melting and boiling points would be expected to fall within ranges typical for comparable halogenated pyrimidines, with an estimated boiling point potentially between 350-400°C under standard conditions .

Physical Properties

Drawing comparisons with structurally related compounds, several physical properties can be reasonably predicted for 2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine:

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureCommon for similar pyrimidine derivatives
ColorLikely beige to white crystalline solidBased on similar halogenated pyrimidines
DensityApproximately 1.4-1.5 g/cm³Extrapolated from related fluorinated compounds
SolubilitySoluble in DMF, ethyl acetate, methanol; limited water solubilityInferred from properties of related compounds
LogPApproximately 3.5-4.0Estimated based on halogen content and aromatic structure

The multiple halogen substituents likely confer significant lipophilicity to the molecule, contributing to its predicted solubility profile. The presence of the 2-fluorophenyl group further enhances this lipophilic character, while the pyrimidine nitrogen atoms provide potential hydrogen-bond acceptor sites.

Chemical Reactivity

The chemical reactivity of 2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine is expected to be dominated by several key features:

  • The chlorine atom at position 2 represents a reactive site for nucleophilic aromatic substitution reactions, a characteristic property of 2-chloropyrimidines as observed in related compounds .

  • The difluoromethyl group at position 4 provides metabolic stability compared to non-fluorinated analogs while potentially serving as a hydrogen bond donor through its proton.

  • The 2-fluorophenyl substituent at position 6 offers possibilities for further functionalization through cross-coupling reactions.

  • The pyrimidine nitrogen atoms exhibit reduced basicity due to the electron-withdrawing effects of the halogen substituents, influencing the compound's behavior in acid-base reactions.

Synthesis Methods

Route via Hydroxypyrimidine Intermediate

A potential synthetic pathway could involve:

  • Preparation of a 2-hydroxy-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine intermediate

  • Chlorination using phosphorus oxychloride (POCl₃) as the chlorinating agent

  • Purification to obtain the target compound

The reaction conditions might follow a protocol similar to that employed for related compounds:

Reaction StageConditionsNotes
Hydroxypyrimidine formationReaction of difluoroacetoacetate with an appropriate amidine derivative in presence of sodium methoxide, refluxing in ethanol for 10-12 hoursBased on related pyrimidine synthesis
ChlorinationTreatment with POCl₃ (0.1-0.75 mol) in acetonitrile, followed by addition of diisopropylethylamine (0.06 mol), refluxing for 8-10 hoursAdapted from procedures for similar compounds
WorkupDistillation of excess POCl₃, dilution with ice water, pH adjustment to 9, extraction with dichloromethane, drying, and solvent removalExpected yield: 50-55% based on similar transformations

Alternative Route Using Thionyl Chloride

An alternative approach might employ thionyl chloride as the chlorinating agent:

  • Synthesis of the appropriate hydroxypyrimidine intermediate

  • Treatment with thionyl chloride in the presence of N,N-dimethylformamide as a catalyst

  • Reaction in toluene at approximately 80°C for 2 hours

  • Conventional workup and purification procedures

This method has been successfully applied to the synthesis of related chloropyrimidines, with reported yields in the range of 50-55% .

Synthetic Challenges and Considerations

Several factors warrant consideration when planning the synthesis of 2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine:

  • The incorporation of the difluoromethyl group may require specialized reagents and handling procedures due to the reactive nature of fluorinated building blocks.

  • Regioselectivity in the formation of the pyrimidine core with the desired substitution pattern requires careful control of reaction conditions.

  • The chlorination step may produce by-products from over-chlorination or side reactions, necessitating optimized conditions and careful purification.

  • The presence of multiple halogen atoms may affect the stability of intermediates and require modified handling procedures.

Analytical Characterization

Spectroscopic Properties

Based on the structural features of 2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine and data from related compounds, several spectroscopic characteristics can be reasonably predicted:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Difluoromethyl proton: Likely appears as a triplet at approximately δ 6.7-7.2 ppm with a large coupling constant (JH-F ≈ 50-55 Hz) due to coupling with the two fluorine atoms

  • Aromatic protons of the 2-fluorophenyl group: Complex pattern in the region δ 7.2-8.0 ppm

  • Pyrimidine proton at position 5: Singlet at approximately δ 7.8-8.5 ppm

¹⁹F NMR Spectroscopy:

  • Difluoromethyl fluorine atoms: Doublet at approximately δ -110 to -120 ppm (referenced to CFCl₃)

  • 2-Fluorophenyl fluorine atom: Signal at approximately δ -110 to -130 ppm

¹³C NMR Spectroscopy:

  • Difluoromethyl carbon: Triplet at approximately δ 110-120 ppm

  • Quaternary carbons of the pyrimidine ring: Signals at δ 155-170 ppm

  • Aromatic carbons: Multiple signals in the region δ 115-135 ppm

Mass Spectrometry

The predicted mass spectrometric profile includes:

Ion SpeciesCalculated m/z
[M]⁺274.02
[M+H]⁺275.03
[M+Na]⁺297.01

Based on data from related compounds, the predicted collision cross section (CCS) values for various adducts might be estimated as follows :

Adductm/zPredicted CCS (Ų)
[M+H]⁺275.03~145-150
[M+Na]⁺297.01~160-165
[M+NH₄]⁺292.06~155-160
[M+K]⁺313.99~150-155
[M-H]⁻273.01~145-150

Infrared Spectroscopy

Characteristic IR absorption bands might include:

  • C-F stretching vibrations: 1000-1400 cm⁻¹

  • C=N stretching of the pyrimidine ring: 1550-1650 cm⁻¹

  • Aromatic C=C stretching: 1400-1600 cm⁻¹

  • C-H stretching of the difluoromethyl group: 2950-3100 cm⁻¹

Chromatographic Behavior

The chromatographic properties of 2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine can be predicted based on its structural features:

  • High-Performance Liquid Chromatography (HPLC): Likely exhibits good retention on reverse-phase columns (C18, C8) due to its lipophilic character, with retention times influenced by the mobile phase composition (acetonitrile/water or methanol/water systems).

  • Gas Chromatography: The compound would likely be amenable to GC analysis due to its relatively low molecular weight and thermal stability conferred by the aromatic and halogenated structure.

  • Thin-Layer Chromatography: Would likely show good resolution using silica gel plates with appropriate solvent systems such as hexane/ethyl acetate or dichloromethane/methanol mixtures.

Structure-Related Compounds

Comparison with Related Pyrimidine Derivatives

Several structurally related compounds provide valuable context for understanding 2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine:

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

This compound (CAS: 5993-98-6) shares some structural features with our target compound but differs in the position of substituents and nature of some functional groups :

  • Chlorine at position 4 instead of position 2

  • Methyl group at position 2 instead of chlorine

  • Trifluoromethyl group (CF₃) at position 6 instead of 2-fluorophenyl

The synthesis methods reported for this compound provide valuable insights for potential approaches to our target molecule, particularly regarding the chlorination of hydroxypyrimidine intermediates.

2-Chloro-4-(2-fluorophenyl)pyrimidine

This compound (CID 24901938) represents a closer structural analog, sharing the 2-chloro substituent and containing a 2-fluorophenyl group, albeit at position 4 rather than position 6 :

  • Chlorine at position 2 (matching our target compound)

  • 2-Fluorophenyl at position 4 (different position from our target)

  • No substituent at position 6

The reported collision cross section values and spectroscopic data for this compound provide a reasonable basis for predicting similar properties of 2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine.

2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

This more complex analog (CAS: 99499-25-9) features a fused thiophene ring system but shares some key substitution patterns :

  • Chlorine at position 2 (matching our target compound)

  • 2-Fluorophenyl substituent (though at a different position)

  • A substituent at position 6 (methyl rather than difluoromethyl)

The reported physical properties of this compound, including solubility in DMF, ethyl acetate, and methanol, likely parallel those of our target compound to some extent.

Bioisosterism and Structural Modifications

The difluoromethyl group in 2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine represents an important bioisosteric replacement for various functional groups:

  • As a bioisostere for hydroxyl groups, the CHF₂ moiety can act as a hydrogen bond donor through its proton while maintaining increased metabolic stability.

  • Compared to the trifluoromethyl group (CF₃) found in some related compounds, the difluoromethyl group offers distinct electronic and steric properties that can significantly impact biological activity.

  • The combination of the difluoromethyl group with the 2-fluorophenyl substituent creates a unique electronic environment that may confer specific binding properties in biological systems.

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